Imatinib para-Diaminomethylbenzene

概要

説明

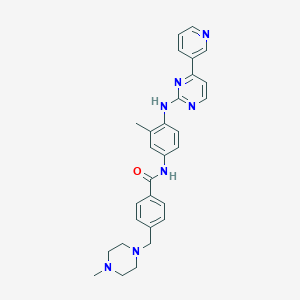

Imatinib para-Diaminomethylbenzene is a structural analogue of imatinib, a tyrosine kinase inhibitor (TKI) originally developed to target the BCR-ABL fusion protein in chronic myeloid leukemia (CML) . The para-Diaminomethylbenzene modification replaces the N-methylpiperazine substituent in imatinib’s chemical structure, a group critical for solubility and protein-ligand interactions . This alteration aims to optimize pharmacokinetic properties while retaining inhibitory activity against key kinases such as ABL, KIT, and PDGFRα.

Synthetic studies have shown that imatinib derivatives lacking the N-methylpiperazine group (e.g., compound 5 in ) exhibit reduced anti-proliferative activity compared to imatinib and its second-generation analogues like nilotinib . However, the para-Diaminomethylbenzene variant demonstrates unique binding interactions, particularly in the PDGFRA kinase domain, where residues VAL-607 and ALA-625 play structural roles similar to those observed with imatinib .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Imatinib para-Diaminomethylbenzene involves a convergent approach where the amine and carboxylic acid precursors are coupled using N,N′-carbonyldiimidazole as a condensing agent . The intermediates are synthesized through efficient methods, including nucleophilic substitution and reduction reactions . One of the key steps involves the condensation of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride with N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of large volumes of solvents and reagents, with careful control of reaction parameters to minimize the formation of side products .

化学反応の分析

Synthetic Pathways and Key Reactions

Imatinib para-diaminomethylbenzene is synthesized through controlled modifications of the imatinib backbone. Major synthetic routes include:

Condensation Reactions

-

Conditions : Pyridine solvent, room temperature, 23-hour reaction time

-

Mechanism : Nucleophilic acyl substitution between the amine group of 4-methyl-3-nitro-phenylamine and the benzoyl chloride derivative .

-

Yield : ~88% after purification via dichloromethane/methanol slurry .

Reduction of Nitro Groups

-

Reagent : Sodium borohydride (NaBH₄) or catalytic hydrogenation

-

Outcome : Converts nitro intermediates (e.g., N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine) to para-diaminomethylbenzene derivatives .

Cyclization with Cyanamide

-

Reagent : Cyanamide

-

Conditions : Acidic environment (methanesulfonic acid), 170°C for 6 hours

-

Role : Forms the pyrimidine ring critical for kinase inhibition activity .

Reaction Optimization and Byproduct Control

Key parameters influencing reaction efficiency and impurity formation:

Stability and Degradation Reactions

This compound undergoes specific degradation pathways under stress conditions:

Oxidative Degradation

-

Reagent : m-Chloroperoxybenzoic acid (mCPBA)

Hydrolytic Degradation

-

Conditions : Acidic (pH 1–3) or alkaline (pH 10–12) hydrolysis at 80°C

-

Outcome : Cleavage of the amide bond, generating 4-(4-methylpiperazinomethyl)benzoic acid and aniline derivatives .

Industrial-Scale Purification Techniques

To minimize genotoxic impurities (<20 ppm):

Comparative Reactivity with Imatinib

This compound shares reactivity traits with imatinib but differs in steric and electronic properties due to the para-diaminomethyl substitution:

| Property | This compound | Imatinib Mesylate | Source |

|---|---|---|---|

| Metabolic stability | Lower (CYP3A4-mediated N-demethylation) | Higher due to mesylate salt | |

| Solubility in DMSO | 180 mg/mL | 220 mg/mL | |

| Melting point | 216–218°C | 227–229°C |

科学的研究の応用

Clinical Applications

Imatinib's clinical applications are extensive, as detailed below:

Chronic Myelogenous Leukemia (CML)

Imatinib is primarily indicated for CML patients with the Philadelphia chromosome. Clinical studies have demonstrated that it induces complete hematologic response (CHR) in approximately 95% of patients and complete cytogenetic response (CCR) in about 73% . Long-term follow-up studies indicate sustained remission rates, with many patients remaining free from disease progression for years.

Gastrointestinal Stromal Tumors (GISTs)

In patients with GISTs harboring c-KIT mutations, Imatinib has shown significant efficacy. In clinical trials, patients treated with Imatinib experienced substantial tumor reduction, with an average decrease of 50% after a median follow-up period .

Other Malignancies

Imatinib has also been utilized in treating:

- Dermatofibrosarcoma protuberans (DFSP) : Patients with this rare skin cancer have responded well to Imatinib therapy, especially those with the characteristic t(17;22) translocation .

- Acute Lymphoblastic Leukemia (ALL) : Although not a standard treatment, Imatinib has been explored for Ph+ ALL, showing potential benefits in some cases .

Pharmacokinetics

Imatinib exhibits favorable pharmacokinetic properties:

- Bioavailability : Approximately 98%, allowing for effective oral administration.

- Metabolism : Primarily metabolized by CYP3A4/CYP3A5 to its active metabolite, N-desmethyl imatinib, which retains significant antitumor activity .

- Half-life : The drug has a half-life of about 18 hours for Imatinib and approximately 40 hours for its active metabolite.

Research Applications

Imatinib para-Diaminomethylbenzene is not only pivotal in clinical settings but also serves as a valuable tool in scientific research:

Cancer Biology

Researchers utilize Imatinib to study the mechanisms of tyrosine kinase signaling pathways and their role in oncogenesis. Its specificity allows for the dissection of pathways involved in cell proliferation and survival.

Drug Development

As a reference compound, Imatinib aids in the development of new tyrosine kinase inhibitors. Its structure and mechanism provide insights into designing more selective agents with improved efficacy and reduced side effects.

Neurological Research

Recent studies have explored the potential of Imatinib-related compounds in neurodegenerative diseases such as Alzheimer's disease. A modified version of Imatinib was found to reduce amyloid-beta production significantly while exhibiting lower activity against BCR-ABL . This selectivity opens avenues for developing treatments targeting neurodegeneration without compromising anti-cancer efficacy.

Case Studies

Several case studies highlight the effectiveness of Imatinib:

- CML Remission : A cohort study involving 509 patients demonstrated long-term remission rates exceeding 90% among those treated with Imatinib . The study emphasized the importance of monitoring BCR-ABL levels to assess treatment response.

- GIST Treatment : In a retrospective analysis of patients with advanced GISTs treated with Imatinib, over 80% achieved significant tumor shrinkage within three months . This underscores its role as a first-line therapy.

作用機序

Imatinib para-Diaminomethylbenzene exerts its effects by inhibiting the Bcr-Abl tyrosine kinase, which is constitutively active in chronic myelogenous leukemia . This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to uncontrolled cell proliferation . The compound also targets other tyrosine kinases, such as c-Kit and platelet-derived growth factor receptor, which are involved in various cancers .

類似化合物との比較

Structural and Functional Differences

- Nilotinib : The reverse amide orientation in nilotinib (compared to imatinib) improves potency against BCR-ABL mutants, particularly T315I, but reduces activity against Kit-T670I by six-fold .

- This compound: Lacks the solubilizing N-methylpiperazine group, leading to diminished anti-proliferative effects in CML models (90.48% complete hematologic response for imatinib vs. unquantified results for the para-Diaminomethylbenzene variant) .

Kinase Selectivity and Resistance Profiles

- Imatinib : Achieves 50% complete cytogenetic response in CML patients but faces resistance due to mutations like T315I .

- This compound: Retains partial PDGFRα inhibition due to conserved binding interactions but shows reduced efficacy against KIT mutants (e.g., T670I) .

- Nilotinib/Dasatinib : Overcome imatinib resistance in 42.9% of cases but exhibit distinct toxicity profiles (e.g., edema in imatinib vs. pleural effusions in dasatinib) .

Binding Interactions and Computational Insights

Molecular dynamics simulations reveal that this compound occupies the PDGFRA binding pocket similarly to imatinib, with key interactions at VAL-607 and ALA-625 . However, the absence of N-methylpiperazine disrupts hydrogen bonding networks, reducing stability in ABL kinase inhibition .

Clinical and Preclinical Data

- Imatinib : Induces 90.48% complete hematologic responses in chronic-phase CML, with 86% achieving remission within 3 months .

- This compound: Preclinical data suggest moderate activity in PDGFRα-driven cancers (e.g., high-grade glioma) but inferior performance in CML models .

- Combination Therapies : Co-administration with autophagy inhibitors (e.g., chloroquine) restores sensitivity in imatinib-resistant gastrointestinal stromal tumors (GISTs) by suppressing MAPK/ERK pathways .

生物活性

Imatinib para-Diaminomethylbenzene, a derivative of the well-known tyrosine kinase inhibitor imatinib, has garnered attention for its potential biological activities, particularly in cancer treatment and neurodegenerative diseases. This article provides an in-depth analysis of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Targeted Tyrosine Kinases

This compound primarily inhibits several key tyrosine kinases, including:

- BCR-ABL : A fusion protein implicated in chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

- c-KIT : Associated with gastrointestinal stromal tumors (GISTs).

- PDGFR-β : Involved in various malignancies and fibrotic diseases.

The compound acts as a protein-tyrosine kinase inhibitor , disrupting multiple signaling pathways that regulate cell proliferation, apoptosis, and interaction with the extracellular matrix .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Bioavailability : Approximately 98%.

- Metabolism : Primarily metabolized by CYP3A4/CYP3A5 to its active metabolite.

- Half-life : The parent compound has a half-life of about 18 hours, while its active metabolite lasts approximately 40 hours.

Inhibition of Cancer Cell Proliferation

This compound has demonstrated significant efficacy in inhibiting cancer cell proliferation. Studies indicate that it can reduce the size and number of cancerous cells through its action on tyrosine kinases:

- CML Treatment : In clinical studies, imatinib has induced hematologic responses in up to 82% of patients with CML .

- GISTs : The compound shows promise in treating GISTs by effectively inhibiting c-KIT signaling pathways .

Neuroprotective Effects

Recent research highlights the potential neuroprotective effects of this compound, particularly in relation to Alzheimer's disease:

- It is reported to be over three times more effective than imatinib in inhibiting beta-amyloid production, a key factor in Alzheimer's pathology .

- The compound exhibits selective inhibition of Abl kinase, suggesting its utility in targeting Alzheimer's mechanisms while minimizing effects on other pathways involved in cancer treatment.

Clinical Efficacy in CML

A phase 2 study involving 235 patients with accelerated phase CML showed that treatment with imatinib resulted in:

- Hematologic Response : Achieved by 82% of patients.

- Cytogenetic Response : Major cytogenetic response observed in 24% of patients .

These results underscore the effectiveness of this compound as a therapeutic agent.

Adverse Effects

While generally well-tolerated, imatinib therapy can lead to side effects such as edema and hepatotoxicity. A notable case involved a patient experiencing severe periorbital edema post-surgery while on imatinib therapy. The recommendation was to discontinue imatinib one week prior to surgery to mitigate risks .

Data Table: Summary of Biological Activity

| Activity | Effectiveness | Notes |

|---|---|---|

| Inhibition of BCR-ABL | High | Key target for CML treatment |

| Inhibition of c-KIT | Moderate | Effective for GISTs |

| Beta-Amyloid Production | High | More potent than imatinib |

| Cytogenetic Response (CML) | 24% | Observed in clinical trials |

| Hematologic Response (CML) | 82% | Significant improvement noted |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing Imatinib’s mechanism of action in tyrosine kinase inhibition?

Imatinib’s efficacy as a tyrosine kinase inhibitor (TKI) is evaluated through kinase activity assays (e.g., phosphorylation inhibition of BCR-ABL or KIT) and cellular proliferation studies. Phase 1 trials typically use dose-escalation designs (25–1000 mg/day) to establish safety and hematologic/cytogenetic response rates, as demonstrated in CML studies . For GISTs, preclinical models should include mutation profiling (exons 9, 11, 13, 17 of c-kit and exons 12, 18 of PDGFRA) to correlate kinase mutations with drug sensitivity .

Q. How should researchers standardize mutation analysis to predict Imatinib responsiveness in GISTs?

Genotyping via PCR and sequencing of c-kit and PDGFRA exons is critical. Tumors with exon 11 mutations in c-kit show higher sensitivity to Imatinib, while exon 9 mutations or wild-type genotypes may require dose adjustments . Include negative controls (e.g., normal tissue) and validate findings with immunohistochemistry (KIT/CD34 positivity) to confirm tumor identity .

Q. What statistical approaches are used to resolve contradictions in Imatinib response data across studies?

Meta-analyses should stratify patients by mutation status, tumor stage, and prior therapies. For example, discrepancies in progression-free survival (PFS) between trials (e.g., B2222 vs. S0033) can arise from differences in dosing (400 mg vs. 800 mg) or inclusion of exon 9-mutant GISTs . Use Cox proportional hazards models to adjust for confounders and report 95% confidence intervals .

Advanced Research Questions

Q. How can neoadjuvant Imatinib protocols be optimized for locally advanced GISTs?

Administer 400 mg/day for 6–12 months, with CT/MRI imaging every 2–3 months to monitor tumor volume reduction (e.g., from 13 cm to 5 cm in long axis). Surgical resection is recommended when tumors stabilize (no size reduction for ≥3 months) . Post-resection, histopathology should assess cellularity (<5 mitoses/50 HPFs) and hyalinization to confirm treatment efficacy .

Q. What experimental designs are suitable for studying Imatinib resistance in long-term therapy?

Use secondary mutation screening (e.g., c-kit exon 13/14) via ddPCR or NGS in serial biopsies. In vitro models with Imatinib-resistant cell lines (e.g., GIST-T1-R) can identify compensatory pathways (e.g., MET amplification). For in vivo validation, combine Imatinib with inhibitors like BRD9 to restore apoptosis via PUMA induction (combination index <0.5) .

Q. How should researchers evaluate the risk-benefit ratio of interrupting Imatinib in metastatic GISTs?

Conduct retrospective cohort studies with strict inclusion criteria: ≥3 years of Imatinib maintenance, no residual lesions on PET-CT, and stable disease for ≥12 months. Monitor PFS post-interruption (median 19.6 months) and re-introduce Imatinib upon progression (88.6% response rate). Use Kaplan-Meier curves to compare outcomes with continuous therapy .

Q. Data Contradiction Analysis

Q. Why do some GISTs with wild-type c-kit/PDGFRA respond to Imatinib despite lacking target mutations?

Hypothesize alternative mechanisms, such as off-target kinase inhibition (e.g., MAPK/STAT3) or stromal remodeling. Validate via phosphoproteomic profiling and compare with mutation-positive tumors . A 2023 study reported wild-type GISTs with NF1 mutations showed partial response to Imatinib, suggesting non-canonical pathways .

Q. How can conflicting reports on adjuvant Imatinib duration (1 vs. 3 years) be reconciled?

Stratify trials by risk category: Intermediate-risk GISTs (tumor size 3–5 cm, mitotic count 5–10/50 HPFs) benefit from 1-year therapy (DFS 98% vs. 83% in controls), while high-risk cases (tumor size >10 cm) require ≥3 years . Use hazard ratios (HR) from phase III trials (e.g., EORTC 62024) to guide duration decisions .

Q. Methodological Tables

Table 1: Key Parameters for Neoadjuvant Imatinib in GISTs

Table 2: Common Mutations and Imatinib Response in GISTs

| Mutation | Response Rate (%) | Median PFS (Months) | Evidence Source |

|---|---|---|---|

| c-kit exon 11 deletion | 85–90 | 24–36 | |

| c-kit exon 9 mutation | 40–50 | 12–18 | |

| PDGFRA D842V | <5 | 3–6 |

特性

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O/c1-21-18-25(9-10-26(21)33-29-31-13-11-27(34-29)24-4-3-12-30-19-24)32-28(37)23-7-5-22(6-8-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHUGGOJOZBPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。